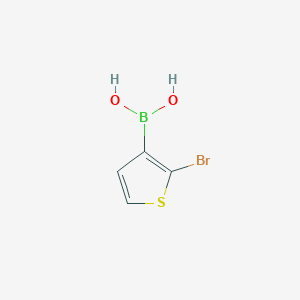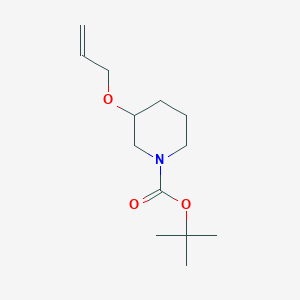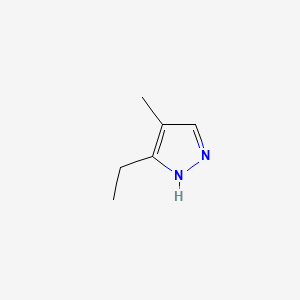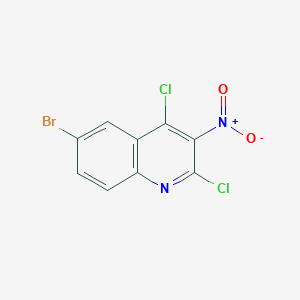![molecular formula C7H4ClIN2 B13931367 6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)
6-Chloro-3-iodopyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodopyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine typically involves the halogenation of pyrazolo[1,5-a]pyridine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-iodopyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodopyrazolo[1,5-a]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Uniqueness
6-Chloro-3-iodopyrazolo[1,5-a]pyridine is unique due to the specific positioning of the chlorine and iodine atoms on the pyrazolo[1,5-a]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H4ClIN2 |
|---|---|
Molekulargewicht |
278.48 g/mol |
IUPAC-Name |
6-chloro-3-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H |
InChI-Schlüssel |
DITWXCMQGWNUGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2C=C1Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)



![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)

